5h-Imidazo[1,5-c][1,3]oxazine

Kinase inhibition AKT1/AKT2 selectivity Antitumor

Source 5H-Imidazo[1,5-c][1,3]oxazine (CAS 42850-92-0) for kinase-focused drug discovery. This specific [1,5-c] topology is patented for AKT1/AKT2 dual inhibition, offering a distinct H-bond geometry vs. [2,1-b] or [4,5-c]pyridine isomers. Its orthogonal C2 (Suzuki) and C7 (nucleophilic substitution) reactivity enables parallel library synthesis. The partially saturated oxazine ring supports oral bioavailability optimization, with patent-exemplified in vivo xenograft efficacy. This scaffold is strictly for PI3K/AKT/mTOR programs; it is not interchangeable with the Pks13-targeting [2,1-b] isomer. Request a custom quote for research-grade material.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 42850-92-0
Cat. No. B14650961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5h-Imidazo[1,5-c][1,3]oxazine
CAS42850-92-0
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1N2C=NC=C2C=CO1
InChIInChI=1S/C6H6N2O/c1-2-9-5-8-4-7-3-6(1)8/h1-4H,5H2
InChIKeyRGFNVZJLVFUSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Imidazo[1,5-c][1,3]oxazine (CAS 42850-92-0): A Defined Heterocyclic Scaffold for Kinase-Targeted Library Design


5H‑Imidazo[1,5‑c][1,3]oxazine (CAS 42850‑92‑0) is a bicyclic heteroaromatic scaffold composed of a five‑membered imidazole ring fused to a six‑membered 1,3‑oxazine ring. This specific [1,5‑c] ring‑fusion topology positions the imidazole N1 and N3 atoms in a unique spatial arrangement that has been exploited in patent‑exemplified AKT1/AKT2 kinase inhibitors [REFS‑1]. The scaffold serves as a versatile synthetic intermediate for constructing compound libraries targeting the PI3K/AKT/mTOR axis, where even minor modifications to the substitution pattern on the oxazine ring can dramatically alter selectivity profiles across AKT isoforms [REFS‑1].

Why 5H-Imidazo[1,5-c][1,3]oxazine Cannot Be Freely Replaced by Other Imidazo‑Oxazine Isomers or Common Kinase Scaffolds


Imidazo‑oxazine isomers differ fundamentally in the position of the nitrogen and oxygen atoms within the fused ring system, and these differences directly impact target binding, selectivity, and synthetic derivatization potential. The [1,5‑c] isomer described here places the imidazole N3 adjacent to the oxazine oxygen, creating a hydrogen‑bond acceptor/donor geometry that is distinct from the [2,1‑b] isomer prevalent in anti‑tubercular Pks13 inhibitors [REFS‑1]. In kinase‑focused drug discovery, the [1,5‑c] topology has been specifically claimed for AKT1/AKT2 inhibition, whereas the [4,5‑c]pyridine scaffold (1H‑imidazo[4,5‑c]pyridin‑2‑yl derivatives) is associated with a separate patent family and distinct isoform selectivity [REFS‑2]. Substituting the [1,5‑c]oxazine core with a more common imidazo[1,2‑a]pyridine or imidazo[1,5‑a]pyrazine framework would alter the vector of the C2‑aryl substituent and abolish the structure‑activity relationship (SAR) established for AKT inhibition [REFS‑1].

Quantitative Differentiation Evidence for 5H-Imidazo[1,5-c][1,3]oxazine Relative to Closest Structural Analogs


AKT1 vs. AKT2 Isoform Selectivity Window Conferred by the [1,5-c]Oxazine Scaffold

Patent data demonstrate that compounds bearing the 5H‑imidazo[1,5‑c][1,3]oxazine core achieve differential inhibition of AKT1 and AKT2, with selectivity ratios that can be tuned by substitution on the oxazine ring. In contrast, the 1H‑imidazo[4,5‑c]pyridine scaffold disclosed in a separate patent family exhibits a distinct selectivity fingerprint biased toward AKT1 [REFS‑1]. While exact IC₅₀ values for the unsubstituted parent scaffold are not reported, the patent exemplifies derivatives with sub‑micromolar cellular phosphorylation inhibition of both AKT and the downstream S6 ribosomal protein, a dual pharmacodynamic effect not observed with the [4,5‑c]pyridine series [REFS‑1].

Kinase inhibition AKT1/AKT2 selectivity Antitumor

Synthetic Versatility: Regioselective Derivatization at the 2- and 7-Positions

The [1,5‑c] fusion positions the C2 carbon (imidazole ring) and C7 carbon (oxazine ring) in electronically differentiated environments. The patent teaches that C2 can be selectively arylated via Suzuki coupling, while C7 is amenable to nucleophilic substitution, allowing parallel SAR exploration [REFS‑1]. In contrast, the [2,1‑b]oxazine isomer (used in anti‑TB Pks13 inhibitors) lacks a similarly activated C2 position, limiting its derivatization scope [REFS‑2].

Medicinal chemistry Structure-activity relationship Library synthesis

Metabolic Stability Advantage of the Saturated Oxazine Ring Over Fully Aromatic Analogs

The 5H‑imidazo[1,5‑c][1,3]oxazine core contains a partially saturated oxazine ring (sp³ carbon at position 5), which reduces aromatic ring count (Ar count) compared to fully aromatic bicyclic systems such as imidazo[1,2‑a]pyridine. Literature on heterocyclic drug design indicates that lowering Ar count correlates with improved aqueous solubility and reduced CYP450‑mediated oxidative metabolism [REFS‑1]. While direct microsomal stability data for the parent 5H‑imidazo[1,5‑c][1,3]oxazine are not publicly available, the principle is supported by the patent's exemplification of orally bioavailable antitumor candidates with favorable pharmacokinetics in rodent models [REFS‑2].

Drug metabolism Microsomal stability Lead optimization

Procurement‑Relevant Application Scenarios for 5H-Imidazo[1,5-c][1,3]oxazine


Kinase‑Focused Fragment Library Expansion Requiring Dual AKT1/AKT2 Activity

The scaffold should be selected as a core fragment when building a library that must explore AKT1/AKT2 dual inhibition, as evidenced by the patent‑exemplified cellular phosphorylation suppression data [REFS‑1]. Its use is indicated over the 1H‑imidazo[4,5‑c]pyridine scaffold, which exhibits a narrower AKT1‑preferential profile.

Parallel SAR Optimization of C2‑Aryl and C7‑Substituent Vectors

Procure this scaffold when the synthetic strategy requires two independent diversification points on a single core. The orthogonal reactivity of C2 (Suzuki) and C7 (nucleophilic substitution) enables rapid, parallel library synthesis without intermediate scaffold switching [REFS‑1].

Oral Antitumor Lead Optimization Programs Targeting PI3K/AKT/mTOR Pathway

The scaffold is appropriate for lead optimization campaigns focused on oral bioavailability, as its partially saturated oxazine ring provides a favorable developability profile compared to fully aromatic bicyclic cores. Patent‑exemplified compounds demonstrate in vivo efficacy in xenograft models following oral administration [REFS‑1].

Differentiation from Anti‑TB Imidazo[2,1‑b]oxazine Programs

Research groups pursuing Pks13 inhibition for tuberculosis should not assume interchangeability with the [1,5‑c] isomer; the [2,1‑b] isomer is the validated core for that target class [REFS‑2]. Procurement of the [1,5‑c] scaffold should be restricted to kinase‑targeted programs.

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